molecular formula C24H27N9O6.2HCl B1139098 EB 47 CAS No. 1190332-25-2

EB 47

Katalognummer B1139098
CAS-Nummer: 1190332-25-2
Molekulargewicht: 610.45
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EB-47 is a potent and selective inhibitor of PARP-1/ARTD-1 . It has an IC50 value of 45 nM and shows modest potency against ARTD5 with an IC50 value of 410 nM . EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite .


Molecular Structure Analysis

The molecular structure of EB-47 is complex. It’s known that EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . More detailed structural information would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

EB-47 is known to inhibit PARP1, a key DNA repair protein . It does this by mimicking the substrate NAD+ and extending from the nicotinamide to the adenosine subsite . This inhibits the ability of PARP1 to add adenosine diphosphate (ADP)–ribose moieties onto itself and its target proteins, nucleic acids, and metabolites .


Physical And Chemical Properties Analysis

EB-47 is a white solid with a molecular weight of 537.53 . Its chemical formula is C24H27N9O6 . It’s soluble in DMSO but insoluble in water .

Wissenschaftliche Forschungsanwendungen

Neuroscience

Application Summary

EB 47 has been used as a PARP-1 inhibitor to investigate its effect on the activity of matrix metalloproteinase-2 (MMP-2) and compare its inhibitory potencies with the MMP inhibitors .

Experimental Procedures

The compound is typically dissolved in water or DMSO to the desired concentration and then applied to the experimental system .

Results

The results showed that EB 47 effectively inhibited the activity of MMP-2 .

Cardiology

Application Summary

EB 47 has been shown to reduce infarct volume in both a rat transient middle cerebral arterial occlusion model and a cardiac reperfusion model .

Experimental Procedures

In these studies, EB 47 was administered to rats undergoing these procedures, and the infarct volume was measured .

Results

The results showed a significant reduction in infarct volume, suggesting a potential therapeutic role for EB 47 in conditions such as stroke and heart attack .

Oncology

Application Summary

EB 47 has been used in the field of oncology as a potent inhibitor of PARP-1, an enzyme that plays a crucial role in DNA repair and cell death .

Experimental Procedures

In cancer research, EB 47 is often used in cell culture models to investigate the effects of PARP-1 inhibition on cancer cell survival and proliferation .

Results

Studies have shown that EB 47 can effectively inhibit the growth of cancer cells, particularly those with mutations in the BRCA1 and BRCA2 genes .

Pharmacology

Application Summary

In pharmacology, EB 47 has been used to study the effects of PARP-1 inhibition on various biological processes .

Experimental Procedures

This involves administering EB 47 to experimental models and observing the resulting changes in biological processes such as inflammation, cell death, and DNA repair .

Results

The results of these studies have provided valuable insights into the role of PARP-1 in these processes and the potential therapeutic applications of PARP-1 inhibitors .

Biochemistry

Application Summary

EB 47 has been used in biochemistry to study the role of PARP-1 in various biochemical processes .

Experimental Procedures

This typically involves using EB 47 to inhibit PARP-1 in biochemical assays and observing the resulting changes .

Results

These studies have helped to elucidate the role of PARP-1 in processes such as DNA repair, cell death, and inflammation .

Molecular Biology

Application Summary

In molecular biology, EB 47 has been used to study the role of PARP-1 in DNA repair and cell death .

Experimental Procedures

This involves using EB 47 to inhibit PARP-1 in cell culture models and observing the resulting changes in DNA repair and cell death .

Results

These studies have provided valuable insights into the role of PARP-1 in these processes and the potential therapeutic applications of PARP-1 inhibitors .

Genetics

Application Summary

EB 47 has been used in genetics to study the role of PARP-1 in various genetic disorders such as Epidermolysis Bullosa (EB), a group of rare genetic disorders .

Experimental Procedures

EB 47 is often used in cell culture models to investigate the effects of PARP-1 inhibition on cell survival and proliferation .

Results

Studies have shown that EB 47 can effectively inhibit the growth of cells, particularly those with mutations in the genes causing Epidermolysis Bullosa .

Immunology

Application Summary

In immunology, EB 47 has been used to study the effects of PARP-1 inhibition on various biological processes .

Results

Cell Biology

Application Summary

EB 47 has been used in cell biology to study the role of PARP-1 in DNA repair and cell death .

Experimental Procedures

This involves using EB 47 to inhibit PARP-1 in cell culture models and observing the resulting changes in DNA repair and cell death .

Results

These studies have provided valuable insights into the role of PARP-1 in these processes and the potential therapeutic applications of PARP-1 inhibitors .

Pathology

Application Summary

EB 47 has been used in pathology to study the role of PARP-1 in various pathological conditions such as Epidermolysis Bullosa .

Experimental Procedures

This involves using EB 47 to inhibit PARP-1 in cell culture models and observing the resulting changes in pathological conditions .

Results

Toxicology

Application Summary

EB 47 has been used in toxicology to study the toxic effects of various substances and the protective role of EB 47 .

Experimental Procedures

This involves administering EB 47 to experimental models and observing the resulting changes in toxic effects .

Results

The results of these studies have provided valuable insights into the role of EB 47 in mitigating toxic effects .

Endocrinology

Application Summary

EB 47 has been used in endocrinology to study the role of PARP-1 in various endocrine processes .

Experimental Procedures

This involves using EB 47 to inhibit PARP-1 in cell culture models and observing the resulting changes in endocrine processes .

Eigenschaften

IUPAC Name

2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQSDIMNDTMII-LLGQWWOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 124080891

Citations

For This Compound
1,270
Citations
T Haikarainen, M Narwal, P Joensuu… - ACS medicinal …, 2014 - ACS Publications
… -A as well as the more advanced inhibitors EB-47 and rucaparib. The compounds anchor to the … EB-47 mimics the substrate NAD + and extends from the nicotinamide to the adenosine …
Number of citations: 52 pubs.acs.org
LF Andrade, GLOD de Souza, S Nietsche… - Journal of …, 2014 - Springer
… of solubilizing inorganic phosphate and the isolates EB-47 and EB-64 showed the highest … The isolates EB-126 (Bacillus subtilis) and EB-47 (Bacillus sp.) were able to simultaneously …
Number of citations: 96 link.springer.com
AC Nicolescu, A Holt, AD Kandasamy, P Pacher… - Biochemical and …, 2009 - Elsevier
… (3-AB, PJ-34, 5-AIQ, and EB-47) inhibited 64 kDa MMP-2 in a concentration-dependent … -phenanthroline, whereas those for 3-AB and EB-47 were in the millimolar range. Co-incubation …
Number of citations: 48 www.sciencedirect.com
H Xue, A Bhardwaj, Y Yin, C Fijen, A Ephstein… - Science …, 2022 - science.org
… that EB-47, talazoparib, and olaparib induce proretention allostery but with distinctive dependence on domain interfaces whereby EB-47 can … Accordingly, EB-47 and its derivatives can …
Number of citations: 14 www.science.org
MN Islam, MS Ali, SJ Choi, YI Park, KH Baek - Microorganisms, 2019 - mdpi.com
… The highest producers were isolates EB-44 and EB-47, identified as Pseudomonas tremae and Curtobacterium herbarum, respectively. Nicotiana benthamiana grown from EB-44-…
Number of citations: 21 www.mdpi.com
S McGill - The Classical Journal, 2006 - JSTOR
… Th tive leads the writer of EB 47 to translate the first two words of the Iliad with the first two words of the Aeneid, although virumque is of course not a lexical double for 6Et1E.14 This …
Number of citations: 8 www.jstor.org
J Aurelius, A Martner, RE Riise, AI Romero, L Palmqvist… - Cancer Research, 2013 - AACR
… In these experiments, inhibitors of PARP-1 (PJ34 and EB-47) and the caspase cascade (Z-… -1 inhibitor, EB-47, shared the NK cell-protective properties of PJ34 and EB-47 whereas the …
Number of citations: 0 aacrjournals.org
KY Lee, CC Lee, KC Lin, JW Whang… - Applied Mechanics …, 2012 - Trans Tech Publ
… Based on two novel organic materials coded as EB515 and EB 47 for fabricating a flexible OLED device, we, herewith, propose a noval testing experiment to demonstrate the electrical, …
Number of citations: 1 www.scientific.net
L Zandarashvili, MF Langelier, UK Velagapudi… - Science, 2020 - science.org
… We included in our study the nonclinical PARPi EB-47, because it mimics NAD + binding (28, 29) and binds with a high affinity (nM range) comparable to that of clinical PARPi (27, 28). …
Number of citations: 198 www.science.org
LMS Sobral - 2023 - repositorio.ul.pt
… of N-depropylaclidinium (OEB=-403 kJ/mol) and MDTG (OEB=-401 kJ/mol), and to a lower EB of MDTG hydrolysis (25 kJ/mol) than that of N-depropylaclidinium synthesis (EB=47 KJ/mol…
Number of citations: 0 repositorio.ul.pt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.